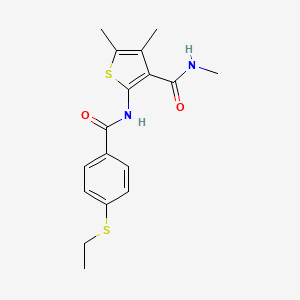
2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is an intriguing compound within the realm of organic chemistry. Its structure consists of a thiophene core, a benzamide group with an ethylthio substituent, and a carboxamide group. This compound is known for its diverse applications in scientific research, particularly due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, beginning with the functionalization of the thiophene ring. Key steps in the synthesis include:
Step 1: Bromination of thiophene, followed by methylation to introduce the methyl groups.
Step 2: Formation of the benzamide moiety by coupling 4-ethylthiobenzoic acid with the functionalized thiophene derivative.
Step 3: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods: In an industrial setting, production may involve:
Large-scale Reactors: Using controlled temperature and pressure conditions.
Automated Systems: For precise addition of reagents and continuous monitoring.
Optimization: Specific catalysts and solvents to enhance yield and purity.
化学反応の分析
2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: Can be oxidized using reagents like hydrogen peroxide, forming sulfoxides or sulfones.
Reduction: Reduction with hydride donors may target the carbonyl group in the carboxamide.
Substitution: Electrophilic substitution reactions at the thiophene core can introduce various functional groups.
Common reagents include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.
The major products formed depend on the reaction type but can include sulfoxides, sulfones, and various substituted derivatives.
科学的研究の応用
2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is utilized in:
Biology: Investigated for its interaction with biological macromolecules and potential enzyme inhibition.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer effects.
Industry: Used as an intermediate in the synthesis of specialized materials and fine chemicals.
作用機序
The compound's mechanism of action involves:
Molecular Targets: May interact with specific enzymes, altering their activity.
Pathways: Can be involved in pathways regulating inflammation or cell proliferation.
Studies have shown it may inhibit certain enzymes, modulating biological processes at a molecular level.
類似化合物との比較
When compared to similar compounds:
2-(4-methylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide: : The ethylthio substituent provides additional steric and electronic effects.
N,4,5-trimethylthiophene-3-carboxamide: : Lacks the benzamide moiety, altering its chemical properties and biological activity.
2-(4-(propylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide: : The propylthio group introduces different steric hindrance and hydrophobic interactions.
The uniqueness of 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide lies in its specific functional groups that modulate its reactivity and interactions in various scientific contexts.
特性
IUPAC Name |
2-[(4-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJYVJHWQPBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














